molecular formula C7H3ClFNO3 B1337873 2-Fluoro-5-nitrobenzoyl chloride CAS No. 709-46-6

2-Fluoro-5-nitrobenzoyl chloride

Cat. No. B1337873
Key on ui cas rn: 709-46-6
M. Wt: 203.55 g/mol
InChI Key: SXJNRYPVXFTJOU-UHFFFAOYSA-N
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Patent
US04801717

Procedure details

A solution of 42 g of 2-fluoro-5-nitro-benzoic acid [prepared by Chim. et Ind. 1970, p. 892] melting at 139°-140° C. and 120 ml of thienyl chloride was refluxed for two hours and was then distilled at 40° C. under a pressure of 30 to 40 mm Hg. The residue was taken up in benzene and the solution was evaporated to dryness to obtain 44 g of 2-fluoro-5-nitro-benzoyl chloride melting at 59°-60° C.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4](O)=[O:5].S1C=CC=C1[Cl:19]>>[F:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([Cl:19])=[O:5]

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
120 mL
Type
reactant
Smiles
S1C(=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was then distilled at 40° C. under a pressure of 30 to 40 mm Hg
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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